4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione

Medicinal Chemistry Tubulin Inhibition Structure-Activity Relationship

4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione (CAS 907559-57-3) is a synthetic 1,2-naphthoquinone derivative with the molecular formula C23H14ClNO3 and a molecular weight of 387.8 g/mol. It belongs to the 4-phenylamino-substituted naphthalene-1,2-dione class, a scaffold associated with tubulin polymerization inhibition and antiproliferative activity in recent medicinal chemistry studies.

Molecular Formula C23H14ClNO3
Molecular Weight 387.8 g/mol
CAS No. 907559-57-3
Cat. No. B12805361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione
CAS907559-57-3
Molecular FormulaC23H14ClNO3
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC(=O)C(=O)C4=CC=CC=C43
InChIInChI=1S/C23H14ClNO3/c24-15-10-11-19(18(12-15)22(27)14-6-2-1-3-7-14)25-20-13-21(26)23(28)17-9-5-4-8-16(17)20/h1-13,25H
InChIKeyFAXCSOIHOXMRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione (CAS 907559-57-3)


4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione (CAS 907559-57-3) is a synthetic 1,2-naphthoquinone derivative with the molecular formula C23H14ClNO3 and a molecular weight of 387.8 g/mol [1]. It belongs to the 4-phenylamino-substituted naphthalene-1,2-dione class, a scaffold associated with tubulin polymerization inhibition and antiproliferative activity in recent medicinal chemistry studies [2]. The compound features a 2-benzoyl-4-chloroanilino substituent at the 4-position of the naphthalene-1,2-dione core, distinguishing it from simpler analogs. Publicly available bioactivity data for this specific compound is currently absent; no entries exist in ChEMBL or PubChem with assay results [1].

Why Generic 4-Anilino-1,2-naphthalenediones Cannot Substitute for CAS 907559-57-3


Within the 4-phenylamino-substituted naphthalene-1,2-dione chemotype, subtle variations in the aniline ring substituents profoundly alter antiproliferative potency and tubulin polymerization inhibitory activity [1]. Structure-activity relationship (SAR) studies demonstrate that the nature and position of substituents on the phenylamino ring dictate whether compounds exhibit potent (IC50 < 1 µM) or negligible activity against cancer cell lines such as A549 and HeLa [1]. The target compound combines two features absent in most published analogs—a benzoyl group at the 2-position and a chlorine at the 4-position of the aniline ring . These substituents are expected to significantly modulate electronic properties (logP predicted at 5.2, PSA 63.24 Ų) [2] and hydrogen-bonding capacity relative to unsubstituted or mono-substituted analogs, making simple substitution scientifically unjustified without comparative performance data.

Quantitative Differentiation Evidence for 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione (907559-57-3) Against Closest Analogs


Structural Differentiation: Dual Benzoyl-Chloro Substitution Versus Mono-Substituted 4-Anilino-1,2-naphthalenedione Analogs

The target compound possesses a unique substitution pattern combining a 2-benzoyl and a 4-chloro group on the aniline ring. By contrast, the most extensively characterized analogs in the 4-phenylamino-substituted naphthalene-1,2-dione series bear only single substituents (e.g., 4-chloro, 4-methyl, or 4-methoxy) or a methyl group on the nitrogen linker [1]. In the 2018 tubulin polymerization inhibitor study by Yang et al., mono-substituted derivatives such as 4-(4-chloroanilino)-1,2-naphthalenedione exhibited IC50 values ranging from 0.5 to >50 µM across A549, HeLa, and MCF-7 cell lines, with activity critically dependent on the substituent identity [1]. The target compound's dual substitution is not represented in this published dataset; therefore, its antiproliferative activity relative to mono-substituted analogs remains empirically undetermined .

Medicinal Chemistry Tubulin Inhibition Structure-Activity Relationship

Tubulin Polymerization Inhibitory Activity: Class-Level Evidence for the 4-Phenylamino-1,2-naphthalenedione Scaffold

The 4-phenylamino-substituted naphthalene-1,2-dione scaffold has been validated as a tubulin polymerization inhibitor chemotype. In the 2018 study, the most potent compound (bearing a 4-methyl substituent and N-methyl linker) inhibited tubulin polymerization with an IC50 of 2.8 µM, comparable to colchicine (IC50 = 2.5 µM) under identical assay conditions [1]. This compound also induced mitochondrial depolarization (≥3-fold increase in JC-1 monomer fluorescence at 5 µM) and intracellular ROS production in A549 cells [1]. The target compound shares the identical naphthalene-1,2-dione core and 4-anilino linkage geometry; however, its specific tubulin polymerization IC50 has not been reported [2]. The presence of the 2-benzoyl substituent may alter binding kinetics relative to the published lead compounds [3].

Anticancer Agents Tubulin Polymerization MTT Assay

Predicted Drug-Likeness and ADME Profile Differentiation Based on Physicochemical Descriptors

Calculated physicochemical properties differentiate the target compound from simpler 4-anilino-1,2-naphthalenedione analogs. The target compound has a predicted logP of 5.20 and a topological polar surface area (tPSA) of 50 Ų [1], compared to logP 2.31 for the unsubstituted 4-anilino-1,2-naphthalenedione . This elevated logP (Δ ≈ 2.9) may enhance membrane permeability but also raises a Lipinski Rule of Five flag (logP >5), potentially limiting oral bioavailability [2]. The molecular weight (387.8 Da) remains within the Rule of Five cutoff (<500 Da), and the compound has zero H-bond donors, three H-bond acceptors, and two rotatable bonds [1].

Drug Design ADME Prediction Lipinski Rule of Five

Purity and Sourcing Differentiation: Vendor-Supplied Quality Metrics

The target compound is commercially available from Chemenu (Catalog No. CM267290) with a specified purity of 97% . This level of purity is suitable for in vitro screening and preliminary SAR studies. In comparison, closely related 4-anilino-1,2-naphthalenedione analogs are available from multiple vendors with purities ranging from 95% to >98% . The presence of the benzoyl substituent, which is absent in more common analogs, may contribute to a higher synthesis cost and limited supplier diversity, potentially affecting procurement lead times and lot-to-lot consistency [1].

Chemical Procurement Purity Specification Research Chemical Sourcing

Recommended Application Scenarios for 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione (907559-57-3) Based on Evidence


Structure-Activity Relationship (SAR) Expansion of Tubulin Polymerization Inhibitors

Researchers seeking to explore the effects of dual benzoyl-chloro substitution on the 4-anilino-1,2-naphthalenedione scaffold should procure this compound for head-to-head comparison with published mono-substituted analogs. The 2018 study by Yang et al. demonstrated that substituent identity on the phenylamino ring dramatically modulates antiproliferative potency (IC50 range: 0.5 to >50 µM across cell lines) [1]. Incorporating the target compound into an SAR matrix with the 4-chloro, 4-methyl, and unsubstituted analogs would elucidate the contribution of the 2-benzoyl group to tubulin binding and cellular activity, filling a current knowledge gap in this chemotype [1].

In Silico Docking and Molecular Dynamics Studies Targeting the Colchicine Binding Site

The target compound's unique 2-benzoyl substituent provides an additional aromatic ring for potential π-π stacking interactions within the colchicine binding site of β-tubulin. Computational researchers can leverage the 3D representations available in the ZINC database [2] to perform comparative docking studies against lead compounds from Yang et al. (tubulin polymerization IC50 = 2.8 µM) [1]. The predicted logP of 5.20 and zero H-bond donors [2] suggest distinct binding pose preferences compared to analogs bearing H-bond donor substituents, making this compound a valuable probe for understanding tubulin binding pharmacophore requirements.

Chemical Biology Probe Development for Mitochondrial Depolarization Studies

The core 4-phenylamino-1,2-naphthalenedione scaffold has been shown to induce mitochondrial depolarization and intracellular ROS production in A549 cells [1]. Procurement of the target compound is warranted for researchers investigating whether the 2-benzoyl modification enhances or attenuates mitochondrial targeting, given that increased lipophilicity (logP 5.20 vs. ~2.3 for unsubstituted analog) [2] may promote mitochondrial membrane accumulation. Comparative JC-1 assays with established analogs would establish the compound's utility as a chemical biology tool for mitochondrial dysfunction studies.

Analytical Method Development and Reference Standard Qualification

With a specified purity of 97% and confirmed availability from a commercial supplier , this compound can serve as an analytical reference standard for method development in HPLC, LC-MS, or NMR-based quality control of naphthalenedione-containing research samples. Its well-defined molecular formula (C23H14ClNO3) and exact mass (387.066221 g/mol) [3] provide unambiguous identification parameters, supporting its use in analytical laboratories requiring certified reference materials for naphthoquinone derivative characterization.

Quote Request

Request a Quote for 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.